molecular formula C10H7NO2 B2449635 8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid CAS No. 2171999-78-1

8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid

Cat. No. B2449635
CAS RN: 2171999-78-1
M. Wt: 173.171
InChI Key: QMYALHRKRPWIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid” is a chemical compound with the CAS Number: 2171999-78-1 . It has a molecular weight of 173.17 . The IUPAC name for this compound is 8-cyanobicyclo [4.2.0]octa-1,3,5-triene-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO2/c11-5-7-4-6-2-1-3-8 (9 (6)7)10 (12)13/h1-3,7H,4H2, (H,12,13) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Valence Tautomers and Complex Formation

  • Carboxylation and Complex Formation : Carboxylation of cyclooctatrienyldilithium results in tricyclo[5.1.0.0^2,4]oct-5-ene-3,8-dicarboxylic acid and related compounds. These compounds can form complexes with metals like iron, indicating potential applications in organometallic chemistry (Kerber & Müller, 1987).

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : Synthesis of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one from chlorocyanoketene and cyclohexene showcases the potential for creating novel chemical structures and exploring their properties (Fishbein & Moore, 1989).
  • Isomerization and Reaction Mechanisms : Studies on the thermal isomerization of related compounds provide insights into reaction mechanisms and pathways, which are crucial in organic synthesis and the design of new materials (Maas & Regitz, 1978).

Photochemical and Thermal Reactions

  • Photo-formation Mechanisms : Investigations into the photo-formation of cyanobenzocyclooctatetraene from related compounds reveal complex photochemical pathways, contributing to our understanding of photophysics and photochemistry (Bender et al., 2003).

Applications in Polymer Chemistry

  • Polymerization Studies : The alternating ring-opening metathesis polymerization of related compounds with cyclohexene opens up avenues in polymer chemistry for creating new materials with unique properties (Chen, Li & Sampson, 2018).

Biological and Medical Applications

  • Synthesis for Biological Studies : The synthesis of compounds like 3-aminobicyclo[3.2.1] octane-3-carboxylic acids and their comparison to known transport systems in cells indicates potential applications in medicinal chemistry and drug design (Christensen et al., 1983).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-5-7-4-6-2-1-3-8(9(6)7)10(12)13/h1-3,7H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYALHRKRPWIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C1C=CC=C2C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.